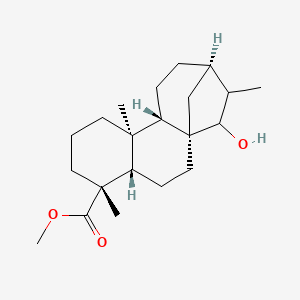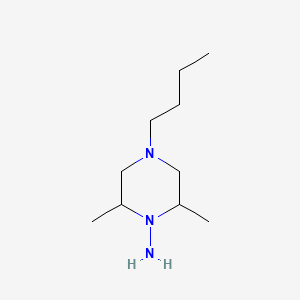![molecular formula C26H38O8 B561303 [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate CAS No. 106009-80-7](/img/structure/B561303.png)
[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate is a natural product found in Dendrilla rosea and Aplysilla rosea with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : Research has demonstrated various synthetic approaches for compounds with similar structures, highlighting the potential for synthesizing complex organic compounds. For example, the total synthesis of chuangxinmycins was achieved using stereoselective processes, which could be relevant for the synthesis of similarly structured compounds (Kato, Ono, & Akita, 2001).
Chemical Transformations : The study of chemical transformations of related compounds, like the formation of oxetane via 1,3-migration of benzyloxy groups in certain cations, can provide insights into the chemical behavior and potential applications of [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.0^1,10.0^4,9.0^16,19]nonadecan-3-yl] butanoate (Mosimann & Vogel, 2000).
Crystallographic Analysis : Detailed crystallographic analysis of structurally similar compounds, like beclometasone derivatives, may provide valuable information on the molecular arrangement and stability of related compounds (Ketuly, Hadi, & Ng, 2009).
Biological and Pharmacological Research
New Compound Discovery : Research on endophytic fungi has led to the discovery of new polyketides, highlighting the potential for discovering novel compounds with unique structures and properties, which could be relevant for compounds like [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.0^1,10.0^4,9.0^16,19]nonadecan-3-yl] butanoate (Yuan et al., 2009).
Enzymatic Reactions and Synthesis : Studies on enzymatic reactions, such as the stereoselective synthesis of amino acids and derivatives, can inform the potential enzymatic processing or modification of related compounds (Marin et al., 2002).
Molecular Interactions and Effects : Understanding the interactions of similar compounds with biological systems, like the reactivity of lysine moieties toward epoxyhydroxylinoleic acid derivatives, can provide insights into the biological applications and effects of [(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.0^1,10.0^4,9.0^16,19]nonadecan-3-yl] butanoate (Lederer, Schuler, & Ohmenhäuser, 1999).
Propriétés
Numéro CAS |
106009-80-7 |
|---|---|
Formule moléculaire |
C26H38O8 |
Poids moléculaire |
478.582 |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-18-19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20(18)31-13(2)27/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15?,17?,18-,19+,20-,22+,23?,25-,26?/m1/s1 |
Clé InChI |
KCKYJGIIASZZST-RHDJPFQBSA-N |
SMILES |
CCCC(=O)OC1C2C(CCCC2(C3CCC4C5C3(C1OC(=O)C)C(OC5OC4=O)O)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)

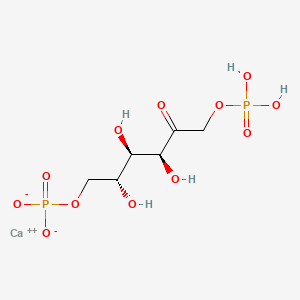
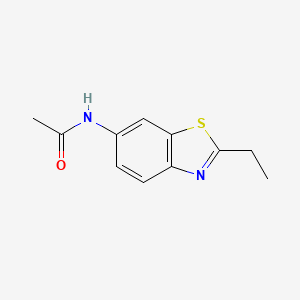
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)


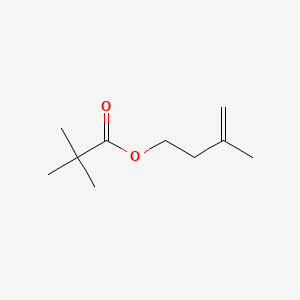

![7-Azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B561239.png)

